

ONC213: A Novel Therapeutic Avenue Targeting Leukemia Stem Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical activity of **ONC213**, a second-generation imipridone, in the context of leukemia, with a particular focus on its efficacy against leukemia stem cells (LSCs). This document synthesizes key quantitative data, details experimental methodologies from published studies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Core Efficacy Data: Targeting the Roots of Leukemia

ONC213 has demonstrated potent cytotoxic effects against a range of acute myeloid leukemia (AML) cell lines and primary patient samples.[\[1\]](#)[\[2\]](#) A key finding is its ability to effectively target leukemia progenitor and stem cells, which are often responsible for treatment relapse.[\[1\]](#)[\[3\]](#)[\[4\]](#)

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) of **ONC213** has been determined in various AML cell lines following 72 hours of treatment, as measured by the MTT assay.[\[3\]](#)[\[5\]](#)

Cell Line	IC50 (nM)
MV4-11	~250
OCI-AML3	~500
MOLM-13	~500
THP-1	>1000
U937	>1000
K562	>1000
KG-1	>1000
HL-60	>1000

Table 1: IC50 values of **ONC213** in various AML cell lines after 72 hours of treatment. Data is approximated from graphical representations in the cited literature.[3][5]

Efficacy Against Leukemia Progenitor and Stem Cells

ONC213 has shown significant efficacy in reducing the colony-forming capacity of AML progenitor cells and has been shown to decrease the population of LSCs in patient-derived xenograft (PDX) models.[1][3][6]

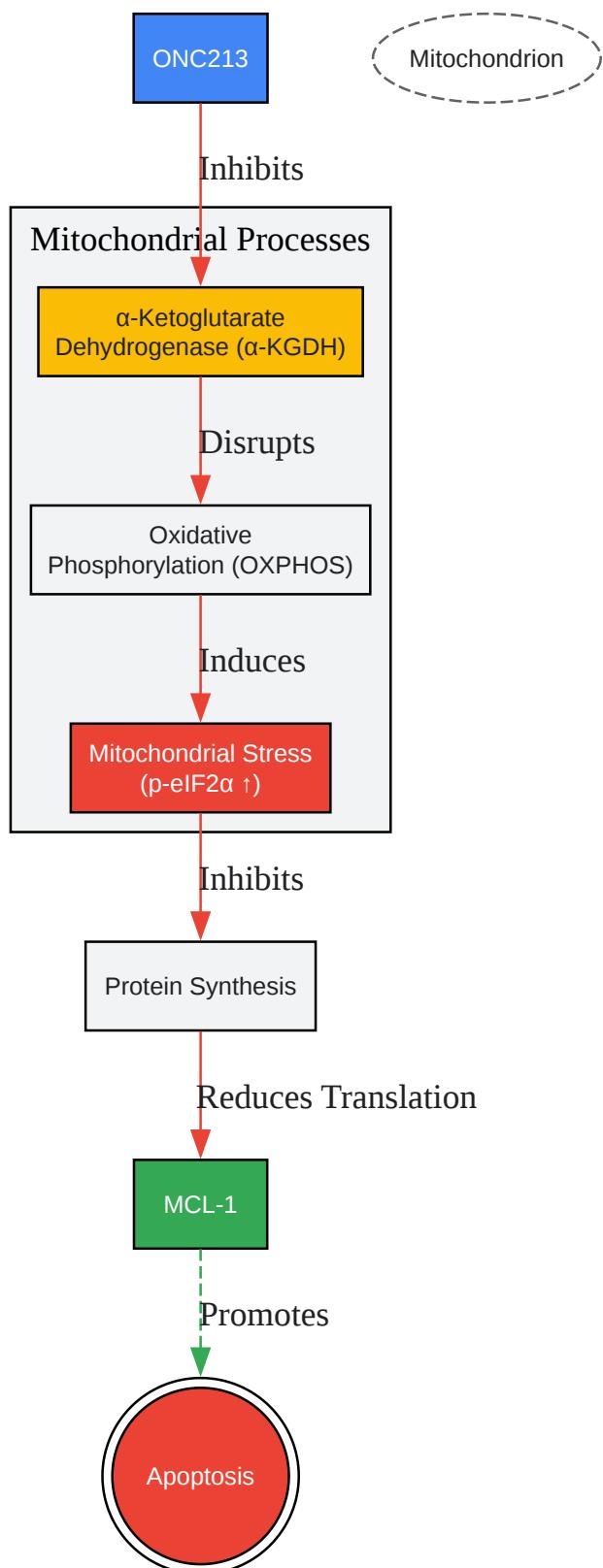
Treatment of primary AML patient samples with **ONC213** for 48 hours resulted in a dose-dependent reduction in the number of leukemia colony-forming units (AML-CFUs).[3]

ONC213 Concentration	Average Reduction in AML-CFUs
250 nM	Significant reduction (sample dependent)
500 nM	>95% reduction across all samples

Table 2: Effect of **ONC213** on the colony-forming ability of primary AML progenitor cells.[3]

Importantly, **ONC213** at concentrations up to 1000 nM had no significant effect on the clonogenicity of normal human CD34+ hematopoietic progenitor cells.[3]

In a patient-derived xenograft (PDX) mouse model, the combination of **ONC213** and venetoclax significantly decreased the percentage of LSCs, identified by the surface marker profile CD45+/CD34+/CD38-/CD123+. [6]


Mechanism of Action: A Distinct Pathway from its Predecessor

The anti-leukemic activity of **ONC213** is attributed to a mechanism distinct from that of its parent compound, ONC201.[3] **ONC213**'s primary target is the mitochondrial enzyme α -ketoglutarate dehydrogenase (α -KGDH).[3][7]

Inhibition of α -KGDH by **ONC213** leads to a cascade of downstream events:

- Suppression of Mitochondrial Respiration: **ONC213** treatment results in a rapid decrease in oxidative phosphorylation (OXPHOS).[3][7]
- Induction of Mitochondrial Stress: The disruption of the TCA cycle and OXPHOS triggers a mitochondrial stress response, characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2 α).[3]
- Inhibition of Protein Translation: The integrated stress response leads to a general suppression of de novo protein synthesis.[3]
- Downregulation of MCL-1: A critical consequence of the translational inhibition is the reduced expression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[3][4][7]
- Induction of Apoptosis: The decrease in MCL-1 levels sensitizes AML cells, particularly those reliant on OXPHOS, to apoptosis.[3][7]

The following diagram illustrates the proposed signaling pathway of **ONC213** in leukemia stem cells.

[Click to download full resolution via product page](#)

Caption: **ONC213** signaling pathway in leukemia stem cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of **ONC213** in leukemia stem cells.

Cell Viability (MTT) Assay

- Objective: To determine the IC50 of **ONC213** in AML cell lines.
- Procedure:
 - Seed AML cells in 96-well plates.
 - Treat cells with a range of **ONC213** concentrations for 72 hours.
 - Add MTT reagent and incubate for 4 hours.
 - Add solubilization solution (e.g., DMSO).
 - Measure absorbance at 570 nm.
 - Calculate IC50 values using a non-linear regression model.[5]

Colony Formation Assay

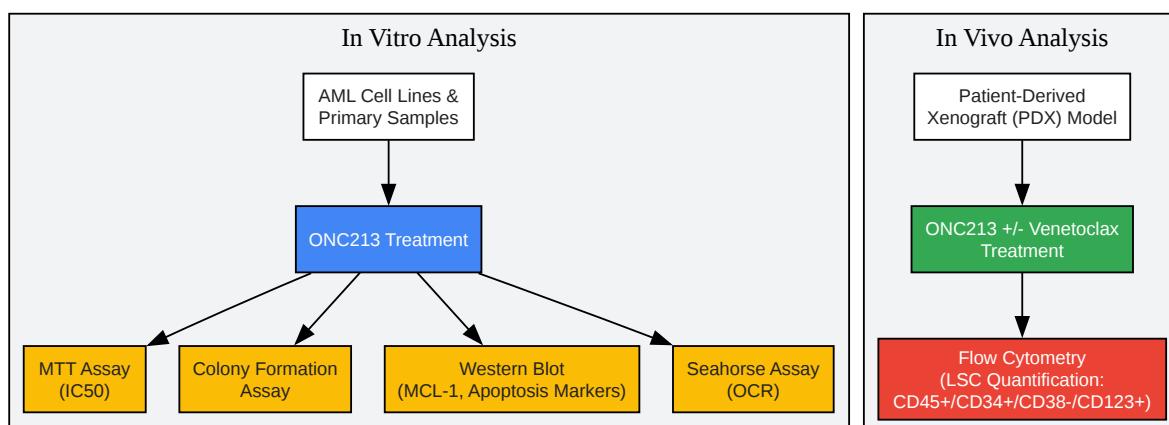
- Objective: To assess the effect of **ONC213** on the clonogenic potential of AML progenitor cells.
- Procedure:
 - Treat primary AML patient samples or normal CD34+ cells with **ONC213** or vehicle for 48 hours.
 - Wash cells three times with PBS.
 - Plate cells in MethoCult™ medium (e.g., STEMCELL Technologies, #04434).
 - Incubate for 10-14 days at 37°C in a humidified incubator with 5% CO2.

- Count colonies containing more than 50 cells.[1][3]

Western Blot Analysis

- Objective: To determine the effect of **ONC213** on protein expression levels (e.g., MCL-1, PARP).
- Procedure:
 - Treat AML cells with **ONC213** for the desired time points.
 - Lyse cells and quantify protein concentration.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies (e.g., anti-MCL-1, anti-PARP, anti- β -actin).
 - Incubate with HRP-conjugated secondary antibodies.
 - Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
[1]

Mitochondrial Respiration (Seahorse) Assay


- Objective: To measure the effect of **ONC213** on cellular oxygen consumption rate (OCR).
- Procedure:
 - Treat AML cells with **ONC213** for the indicated time.
 - Seed cells in a Seahorse XF24/96 cell culture microplate.
 - Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
 - Measure OCR at baseline and after each injection using a Seahorse XF Analyzer.[1]

Patient-Derived Xenograft (PDX) Model

- Objective: To evaluate the *in vivo* efficacy of **ONC213** against LSCs.
- Procedure:
 - Engraft immunodeficient mice (e.g., NSG-SGM3) with primary human AML cells.
 - Monitor engraftment by measuring human CD45+ cells in peripheral blood.
 - Once engraftment is established, treat mice with **ONC213**, venetoclax, the combination, or vehicle.
 - At the end of the treatment period, harvest bone marrow.
 - Analyze the percentage of LSCs (hCD45+/hCD34+/hCD38-/hCD123+) by flow cytometry.

[1][6]

The following diagram illustrates a general workflow for evaluating **ONC213**'s activity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **ONC213** activity.

Conclusion and Future Directions

The preclinical data strongly suggest that **ONC213** is a promising therapeutic agent for AML, with a distinct mechanism of action that effectively targets the LSC population. Its ability to inhibit α -KGDH and subsequently downregulate MCL-1 provides a clear rationale for its selective cytotoxicity against OXPHOS-dependent leukemia cells. Furthermore, the synergistic effect observed with venetoclax highlights a potential combination therapy strategy to overcome resistance and improve patient outcomes.[\[1\]](#)[\[3\]](#) Future research should focus on further elucidating the downstream effectors of the **ONC213**-induced stress response and translating these promising preclinical findings into well-designed clinical trials for patients with AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ONC213: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress | [springermedizin.de](#) [springermedizin.de]
- 2. [researchgate.net](#) [researchgate.net]
- 3. The imipridone ONC213 targets α -ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](#) [researchgate.net]
- 5. [researchgate.net](#) [researchgate.net]
- 6. ONC213: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Imipridone ONC213 Targets α -Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONC213: A Novel Therapeutic Avenue Targeting Leukemia Stem Cells]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13145634#onc213-activity-in-leukemia-stem-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com